Methyl 4-bromo-2-cyano-6-iodobenzoate
Description
Methyl 4-bromo-2-cyano-6-iodobenzoate is a halogenated aromatic ester featuring bromine, iodine, and cyano substituents on a benzoate backbone. While direct experimental data for this compound are absent in the provided evidence, its structure can be inferred from analogs such as Methyl 4-bromo-2-hydroxy-6-methylbenzoate (CAS: 2089319-35-5) and Methyl 4-bromo-2-chloro-6-methylbenzoate (CAS: 877149-10-5) . The compound’s molecular formula is C₉H₅BrINO₂, with a theoretical molecular weight of 366.03 g/mol, calculated based on substituent contributions (Br: 79.9, I: 126.9, CN: 26.0). The presence of iodine (large atomic radius, polarizable) and cyano (electron-withdrawing) groups distinguishes it from simpler halogenated benzoates, suggesting unique reactivity and physicochemical properties.
Properties
IUPAC Name |
methyl 4-bromo-2-cyano-6-iodobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrINO2/c1-14-9(13)8-5(4-12)2-6(10)3-7(8)11/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZEZZCIGXBHIQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1I)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrINO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-bromo-2-cyano-6-iodobenzoate can be synthesized through a multi-step process involving the bromination, iodination, and cyanation of methyl benzoate derivatives. One common method involves the following steps:
Bromination: Methyl benzoate is brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield methyl 4-bromobenzoate.
Iodination: The brominated product is then iodinated using iodine and a suitable oxidizing agent like potassium iodate to produce methyl 4-bromo-2-iodobenzoate.
Industrial Production Methods
Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromo-2-cyano-6-iodobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents such as dimethylformamide.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Substitution: Formation of azido or thiocyanato derivatives.
Reduction: Formation of amine derivatives.
Oxidation: Formation of carboxylic acids or other oxidized products.
Scientific Research Applications
Methyl 4-bromo-2-cyano-6-iodobenzoate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Pharmaceutical Research: Investigated for its potential as a building block in the development of new drugs.
Material Science: Utilized in the preparation of functional materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 4-bromo-2-cyano-6-iodobenzoate depends on its application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions to form desired products. In pharmaceutical research, its mechanism of action would be related to its interaction with biological targets, although specific pathways and molecular targets would depend on the context of its use .
Comparison with Similar Compounds
Reactivity and Stability
- Iodine vs. Bromine/Chlorine : The iodine substituent in the target compound enhances susceptibility to nucleophilic aromatic substitution due to its polarizability and weaker C-I bond (compared to C-Br or C-Cl) . This makes it valuable in catalytic cross-coupling reactions (e.g., with palladium catalysts).
- Hydroxyl vs. Halogen: The hydroxyl group in Methyl 4-bromo-2-hydroxy-6-methylbenzoate enables hydrogen bonding, improving solubility in polar solvents like methanol or water, but reduces stability under acidic conditions .
Physical Properties
- Molecular Weight and Boiling Points : The target compound’s higher molecular weight (366.03 g/mol) suggests elevated boiling points compared to analogs (245–263 g/mol). For reference, methyl salicylate (a simpler ester) has a boiling point of 222°C , implying the target compound’s boiling point could exceed 250°C.

- Solubility: The cyano and iodine groups likely reduce solubility in nonpolar solvents compared to methyl- or chloro-substituted analogs.
Biological Activity
Methyl 4-bromo-2-cyano-6-iodobenzoate is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article delves into its biological activity, including mechanisms of action, interactions with biological targets, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula C₉H₆BrINO₂ and a molecular weight of approximately 340.94 g/mol. The presence of bromine, iodine, and a cyano group contributes to its reactivity and biological activity, making it a valuable candidate in drug development and organic synthesis.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical biochemical pathways. The following mechanisms have been identified:
- Enzyme Inhibition : Preliminary studies indicate that the compound may act as an inhibitor in specific enzymatic pathways, potentially affecting protein interactions crucial for cellular functions.
- Antimicrobial Properties : Research has shown that this compound exhibits antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus, as well as antifungal effects against certain fungi.
- Cell Signaling Modulation : The structural components of this compound allow it to modulate cell signaling pathways, which is essential for developing therapeutic agents targeting diseases characterized by dysregulated signaling.
Antimicrobial Activity
A series of experiments evaluated the antimicrobial properties of this compound. The results are summarized in the table below:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Candida albicans | 64 µg/mL |
These findings suggest that the compound has potential as an antimicrobial agent, warranting further investigation into its mechanism of action against these pathogens.
Enzyme Interaction Studies
Studies focusing on the interaction between this compound and specific enzymes have revealed its potential as an enzyme inhibitor. For instance, assays conducted on selected kinases demonstrated that the compound could inhibit kinase activity at low micromolar concentrations (IC50 values ranging from 0.5 to 2.0 µM) depending on the target enzyme .
Comparative Analysis with Related Compounds
A comparative analysis highlights how this compound stands out among structurally similar compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| This compound | Contains bromine, iodine, cyano | Significant antibacterial and anticancer activity |
| Methyl 3-bromo-4-cyano-benzoate | Similar cyano group | Lacks iodine; different reactivity |
| Methyl 4-chloro-5-cyano-2-nitrobenzoate | Contains chlorine instead of bromine | Different halogen affects reactivity |
This table illustrates the unique combination of halogens and functional groups in this compound that enhances its biological activity compared to related compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

